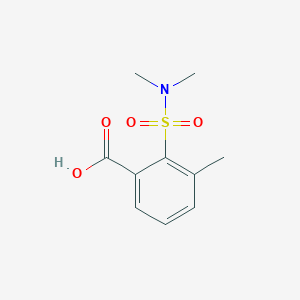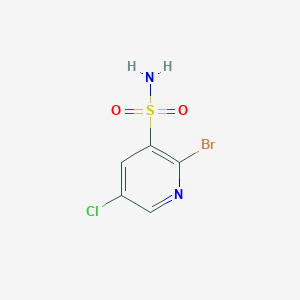
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and morpholine rings. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential use in medicinal chemistry due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyrimidine-5-carbaldehyde under specific conditions. One common method includes:
Starting Materials: 2-methylthiomorpholine and pyrimidine-5-carbaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.
Substitution: Various nucleophiles, DMF or DMSO as solvent, base such as NaH or K2CO3.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carboxylic acid
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-methanol
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-nitrile
Uniqueness
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both an aldehyde group and a thiomorpholine ring, which confer distinct reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various research applications.
Propriétés
Formule moléculaire |
C10H13N3OS |
|---|---|
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
2-(2-methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |
Clé InChI |
MXCZQTCBJFXMEV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCS1)C2=NC=C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


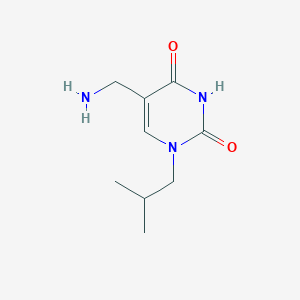
![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
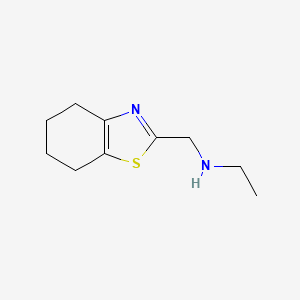
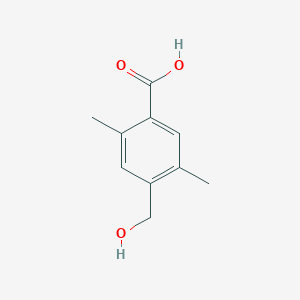
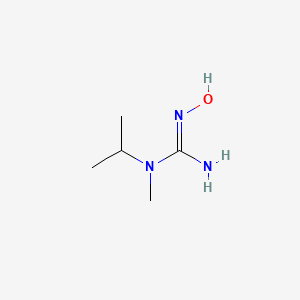


![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
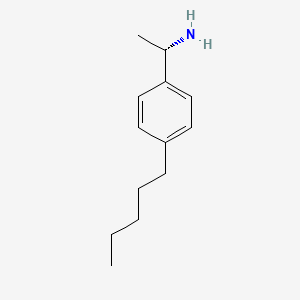
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
